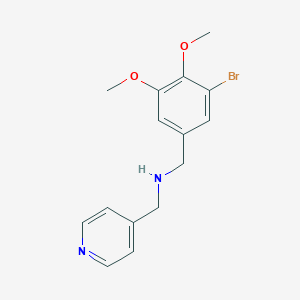![molecular formula C13H9Cl2NO4S B276085 5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)
5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, commonly known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPB is a member of the benzoic acid family and is a white crystalline powder that is insoluble in water.
作用機序
The mechanism of action of CPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. CPB has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
CPB has been shown to have a variety of biochemical and physiological effects. CPB has been shown to reduce the production of inflammatory cytokines and chemokines in animal models, indicating its potential use as an anti-inflammatory agent. In addition, CPB has been shown to induce apoptosis in cancer cells, indicating its potential use as an anti-cancer agent.
実験室実験の利点と制限
One of the advantages of CPB is its high purity and stability, which makes it ideal for use in lab experiments. CPB is also relatively easy to synthesize and is readily available. However, one of the limitations of CPB is its insolubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of CPB. One potential direction is the further study of CPB as an anti-inflammatory agent. CPB has been shown to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs. Another potential direction is the further study of CPB as an anti-cancer agent. CPB has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer treatments. Finally, the development of new synthesis methods for CPB could lead to improvements in its purity and solubility, making it more useful for a wider range of experiments.
科学的研究の応用
CPB has been studied for its potential use in various scientific research fields, including cancer research, cardiovascular disease, and inflammation. CPB has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, CPB has been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.
特性
分子式 |
C13H9Cl2NO4S |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
5-chloro-2-[(4-chlorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-1-4-10(5-2-8)21(19,20)16-12-6-3-9(15)7-11(12)13(17)18/h1-7,16H,(H,17,18) |
InChIキー |
NHYURXHIYONRCY-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-(1H-indol-3-yl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B276006.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)


![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)